4-(磺酰甲基)苯甲酸

描述

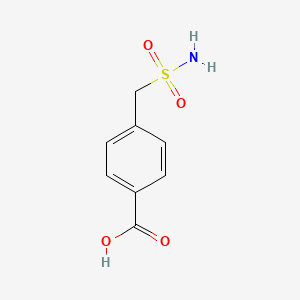

4-(Sulfamoylmethyl)benzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It is a crosslinking reagent used widely in organic synthesis . The molecular formula of this compound is C8H9NO4S .

Molecular Structure Analysis

The InChI code for 4-(Sulfamoylmethyl)benzoic acid is1S/C8H9NO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical and Chemical Properties Analysis

4-(Sulfamoylmethyl)benzoic acid is a powder with a melting point of 274-275 degrees Celsius . Its molecular weight is 215.23 .科学研究应用

医药化学应用

源自 4-磺酰基苯甲酸的苯甲酰胺-4-磺酰胺已被确定为人类碳酸酐酶 (CA) 的有效抑制剂,而碳酸酐酶参与各种生理和病理过程。这些衍生物在抑制人类同工型 hCA II、VII 和 IX 方面显示出很高的功效,由于其酶抑制能力,可能对青光眼、水肿和某些癌症等疾病的治疗应用产生潜在影响 (Abdoli 等,2018)。

聚合物科学和材料化学

在聚合物科学中,含硫羧酸 (SCCA),包括 4-磺酰基苯甲酸的衍生物,已被用于光诱导自由基聚合。这些化合物与 4-羧基二苯甲酮一起充当电子供体,促进聚合过程。该研究强调了这些化合物在开发具有独特性能(例如增强稳定性和功能性)的新型聚合物材料方面的潜力 (Wrzyszczyński 等,2000)。

环境和分析应用

苯甲酸衍生物(包括与 4-(磺酰甲基)苯甲酸相关的衍生物)的电化学行为已经过研究,以了解其潜在的环境应用。这些化合物经过电化学还原,生成 5-氨基水杨酸和磺胺酸等产物,这可能对环境监测和分析化学产生影响 (Mandić 等,2004)。

生化研究

在生化研究中,4-(磺酰甲基)苯甲酸的衍生物已被探索用于抑制某些生化途径中的作用。例如,碳酸酐酶抑制剂(包括磺酰基-苯甲酰胺)在体外表现出显着的活性,通过抑制眼中的碳酸酐酶来降低眼压,从而为青光眼等疾病的治疗提供了新的途径 (Mincione 等,2001)。

安全和危害

The safety information for 4-(Sulfamoylmethyl)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

未来方向

作用机制

Target of Action

It is structurally similar to benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative .

Mode of Action

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Biochemical Pathways

One study suggests that n, n -disubstituted 4-sulfamoylbenzoic acid derivatives, which are structurally similar, have been found to inhibit cytosolic phospholipase a 2 α (cpla 2 α) with micromolar activity .

Pharmacokinetics

Based on its structural similarity to benzoic acid, it may be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Structurally similar compounds, such as benzoic acid, have antimicrobial properties and are widely used as food preservatives .

Action Environment

It is known that the efficacy of similar compounds, such as benzoic acid, can be influenced by factors such as ph .

生化分析

Biochemical Properties

4-(Sulfamoylmethyl)benzoic acid has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Cellular Effects

Its role as an inhibitor of cPLA2α suggests that it could potentially influence cell function by modulating the production of eicosanoids, which are involved in various cellular processes including inflammation and cell signaling .

Molecular Mechanism

It is known to inhibit cPLA2α, an enzyme that plays a key role in the arachidonic acid cascade . By inhibiting this enzyme, 4-(Sulfamoylmethyl)benzoic acid could potentially disrupt the production of eicosanoids, thereby influencing various cellular and molecular processes .

Metabolic Pathways

Given its role as an inhibitor of cPLA2α, it is likely involved in the arachidonic acid cascade .

属性

IUPAC Name |

4-(sulfamoylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQIWTKFJBNPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287530 | |

| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110654-41-6 | |

| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110654-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081562.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081568.png)

![N-(4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081576.png)

![N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081586.png)

![ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3081594.png)

![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)